N-piperidin-4-ylbenzenesulfonamide
Overview
Description
N-piperidin-4-ylbenzenesulfonamide is a chemical compound with the CAS Number: 203663-15-4. It has a linear formula of C11H16N2O2S . The compound has a molecular weight of 240.33 .
Molecular Structure Analysis
The InChI code for N-piperidin-4-ylbenzenesulfonamide is 1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2 . This indicates the presence of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule.Scientific Research Applications
Corrosion Inhibition Properties
Piperidine derivatives, including compounds related to N-piperidin-4-ylbenzenesulfonamide, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to assess their effectiveness, revealing significant insights into their adsorption behaviors and binding energies on metal surfaces (Kaya et al., 2016).
Antagonistic Properties in Medicinal Chemistry
Substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as high affinity and selective antagonists in medicinal chemistry. Their pharmacokinetic profiles were evaluated, with some compounds showing promising biological profiles for further clinical evaluation (Bromidge et al., 2001).
Phospholipase A2 Inhibition
A series of benzenesulfonamides with piperidine derivatives were prepared and evaluated as potent inhibitors of membrane-bound phospholipase A2. These compounds showed significant inhibition of arachidonic acid liberation, with potential applications in reducing myocardial infarction size (Oinuma et al., 1991).
HIV-1 Infection Prevention
Research on methylbenzenesulfonamide derivatives, including compounds with piperidine structures, has shown promise in the development of targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Antiallergic Agents
N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides were synthesized and evaluated for their antiallergic properties. These compounds exhibited potent activity in preventing systemic anaphylaxis in guinea pigs, leading to the selection of one compound for further development as a novel antiallergic agent (Shigenaga et al., 1993).
Cholinesterase Inhibitory Activity
New N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives were synthesized and screened for their activity against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds displayed promising activities, indicating their potential in therapeutic applications (Khalid, 2012).
Antimicrobial Properties
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and evaluated for their antimicrobial properties. The compounds showed moderate to talented activity against Gram-negative and Gram-positive bacteria, indicating their potential as antimicrobial agents (Khalid et al., 2016).
Structural Characterization in Pharmacology
AND-1184, a compound related to N-piperidin-4-ylbenzenesulfonamide, underwent structural investigation for its potential as an Active Pharmaceutical Ingredient (API) in the treatment of dementia. This study highlighted the importance of single-crystal X-ray and solid-state NMR characterisation in pharmacological research (Pawlak et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
N-piperidin-4-ylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including N-piperidin-4-ylbenzenesulfonamide, act by inhibiting bacterial DNA synthesis . They achieve this by competitively inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for DNA replication . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing DNA, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by N-piperidin-4-ylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption leads to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
These properties would impact the bioavailability of N-piperidin-4-ylbenzenesulfonamide, influencing its therapeutic efficacy .
Result of Action
The primary result of N-piperidin-4-ylbenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, this compound prevents bacteria from synthesizing DNA, which is necessary for their growth and proliferation . This makes N-piperidin-4-ylbenzenesulfonamide effective in treating bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-piperidin-4-ylbenzenesulfonamide. For instance, the overuse and misuse of antibiotics, including sulfonamides, and their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments . Furthermore, the pH, temperature, and presence of other substances can affect the stability and efficacy of this compound .
properties
IUPAC Name |
N-piperidin-4-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWDFANHJGRRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406508 | |
Record name | N-piperidin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-piperidin-4-ylbenzenesulfonamide | |
CAS RN |
203663-15-4 | |
Record name | N-piperidin-4-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(piperidin-4-yl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.